Ac-DEVD-CHO as a Caspase-3 Inhibitor: A Technical Guide
Ac-DEVD-CHO as a Caspase-3 Inhibitor: A Technical Guide
Introduction
Ac-DEVD-CHO, also known as N-Acetyl-Asp-Glu-Val-Asp-CHO, is a synthetic, cell-permeable tetrapeptide aldehyde that functions as a potent and reversible inhibitor of caspase-3.[1][2] It is a critical tool for researchers studying apoptosis, or programmed cell death. Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins that leads to the characteristic morphological and biochemical changes of apoptosis.[3][4] The Ac-DEVD-CHO sequence is designed to mimic the DEVD (Asp-Glu-Val-Asp) cleavage site in one of caspase-3's primary substrates, PARP (poly (ADP-ribose) polymerase).[5] This competitive inhibitor is widely used to investigate the downstream events of caspase-3 activation and to explore the therapeutic potential of inhibiting apoptosis in various disease models.[1][5]
Mechanism of Action
Ac-DEVD-CHO acts as a competitive inhibitor by targeting the active site of caspase-3. The tetrapeptide sequence (DEVD) is recognized and binds to the substrate-binding pocket of the enzyme. The aldehyde group (-CHO) at the C-terminus then forms a reversible covalent bond (a thiohemiacetal) with the active site cysteine residue of the caspase.[1] This interaction effectively blocks the enzyme's catalytic activity, preventing it from cleaving its natural substrates and thereby halting the apoptotic cascade. While highly potent against caspase-3, it also exhibits inhibitory activity against other caspases, particularly caspase-7.[1][6]
Quantitative Inhibitory Data
The inhibitory potency and selectivity of Ac-DEVD-CHO have been characterized against various members of the caspase family. The data below is compiled from multiple studies.
| Caspase Target | Inhibition Constant (Ki) | IC50 |
| Caspase-3 | 0.23 nM[1][7][8] | 0.016 µM[7] |
| Caspase-7 | 1.6 nM[1][8] | - |
| Caspase-8 | 0.92 nM[6] | - |
| Caspase-1 | 18 nM[6] | - |
| Caspase-2 | 1.7 µM[8] | - |
| Caspase-6 | 31 nM[6] | - |
| Caspase-9 | 60 nM[6] | - |
| Caspase-10 | 12 nM[6] | - |
Signaling Pathways and Inhibition
Apoptosis is executed through distinct but interconnected signaling pathways that converge on the activation of executioner caspases like caspase-3.
Caption: Caspase-3 activation pathways and point of inhibition by Ac-DEVD-CHO.
Experimental Protocols
In Vitro Spectrofluorometric Caspase-3 Activity Assay
This protocol details the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate and demonstrates its inhibition by Ac-DEVD-CHO.[5]
A. Materials
-
Cells (apoptotic and non-apoptotic controls)
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi)[5]
-
Protease Assay Buffer (20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[5]
-
Caspase-3 Substrate: Ac-DEVD-AMC (7-amino-4-methylcoumarin)
-
Caspase-3 Inhibitor: Ac-DEVD-CHO
-
96-well plate (black, for fluorescence)
-
Spectrofluorometer
B. Cell Lysate Preparation
-
Induce apoptosis in the desired cell population using a known method (e.g., treatment with staurosporine or anti-Fas antibody). Prepare a parallel culture of non-apoptotic (untreated) cells.
-
For suspension cells, pellet by centrifugation and wash once with cold PBS. For adherent cells, wash the monolayer with cold PBS.
-
Lyse the cells by adding Cell Lysis Buffer (e.g., at a concentration of ~2 million cells/mL) and incubating on ice for 10-15 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) for the protease assay. Determine protein concentration using a standard method (e.g., BCA assay).
C. Protease Assay Procedure
-
Prepare reaction mixtures in a 96-well plate. For each sample, prepare three wells:
-
Sample: Cell lysate + Ac-DEVD-AMC
-
Inhibited Sample: Cell lysate + Ac-DEVD-AMC + Ac-DEVD-CHO
-
Blank: Lysis buffer only + Ac-DEVD-AMC
-
-
To each well, add Protease Assay Buffer to a final volume of 100 µL.
-
Add 10-50 µg of cell lysate protein to the designated wells. The optimal amount should be determined empirically.[5]
-
Add Ac-DEVD-CHO to the "Inhibited Sample" wells to a final concentration of ~100 nM.[5]
-
Initiate the reaction by adding Ac-DEVD-AMC to all wells to a final concentration of 20-50 µM.[5][9]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]
D. Data Interpretation
-
High fluorescence in the "Sample" from apoptotic cells indicates caspase-3 activity and cleavage of the Ac-DEVD-AMC substrate, releasing free AMC.
-
Low fluorescence in the "Inhibited Sample" demonstrates the specific inhibition of caspase-3 by Ac-DEVD-CHO.[5]
-
Non-apoptotic cell lysates should show minimal fluorescence.
Caption: Experimental workflow for the in vitro caspase-3 activity assay.
Cell-Based Apoptosis Inhibition Assay via Hoechst Staining
This protocol assesses the ability of Ac-DEVD-CHO to prevent the nuclear condensation characteristic of apoptosis in cultured cells.
A. Materials
-
Cells cultured on glass coverslips or in optical-quality plates
-
Apoptosis-inducing agent
-
Ac-DEVD-CHO inhibitor
-
Hoechst 33342 or 33258 stain
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
B. Procedure
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells designated for inhibition with Ac-DEVD-CHO (e.g., 10-100 µM) for 1-2 hours.[7][10]
-
Induce apoptosis in both the pre-treated and a non-pre-treated set of cells. Maintain an untreated, non-apoptotic control group.
-
Incubate for the required time for apoptosis to occur (e.g., 4-24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash again twice with PBS.
-
Stain the cells with Hoechst dye (e.g., 10 µM in PBS) for 15 minutes at room temperature, protected from light.[10]
-
Wash a final time with PBS.
-
Mount the coverslips onto slides or view the plate directly using a fluorescence microscope.
C. Data Interpretation
-
Healthy cells: Nuclei will be large, round, and diffusely stained.
-
Apoptotic cells: Nuclei will be condensed, fragmented, and brightly stained.
-
Inhibitor-treated cells: A significant reduction in the number of cells with condensed/fragmented nuclei compared to the apoptosis-induced group indicates successful inhibition of apoptosis by Ac-DEVD-CHO.[7] The number of apoptotic nuclei can be counted and quantified as a percentage of the total cell count.[10]
References
- 1. stemcell.com [stemcell.com]
- 2. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
